molecular formula C10H18ClNO2 B1457336 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride CAS No. 1423034-06-3

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride

Cat. No.: B1457336
CAS No.: 1423034-06-3
M. Wt: 219.71 g/mol
InChI Key: NLTSJKCFLHSPJL-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is a heterocyclic organic compound featuring a cyclohexanone backbone substituted with a morpholine ring at the 3-position. Morpholine, a six-membered saturated ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-morpholin-3-ylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTSJKCFLHSPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary synthetic approach to 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride involves the nucleophilic addition of morpholine to cyclohexanone under acidic conditions, followed by formation of the hydrochloride salt by treatment with hydrochloric acid. The key reaction steps are:

  • Step 1: Reaction of morpholine with cyclohexanone, typically catalyzed by an acid.
  • Step 2: Addition of hydrochloric acid to form the hydrochloride salt.

This reaction can be summarized as:

$$
\text{Cyclohexanone} + \text{Morpholine} \xrightarrow[\text{acid catalyst}]{} \text{2-(Morpholin-3-yl)cyclohexan-1-one} \xrightarrow[\text{HCl}]{} \text{2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride}
$$

The process is generally carried out in batch reactors with controlled temperature and stirring to optimize yield and purity.

Industrial Production Methodology

Industrial scale synthesis follows a similar route with additional process controls to ensure reproducibility and product quality:

Process Step Description
Mixing Morpholine and cyclohexanone are combined in a reactor vessel under acidic conditions.
Heating The mixture is heated to a specific temperature to facilitate the nucleophilic addition.
Reaction Time The reaction is maintained for a fixed period to ensure completion.
Cooling The reaction mixture is cooled before hydrochloric acid is added to form the hydrochloride salt.
Isolation The product is isolated by filtration or crystallization and dried to obtain the pure salt.

This batch process ensures high yield and purity, with temperature and reaction time being critical parameters.

Detailed Reaction Conditions and Parameters

The key parameters influencing the synthesis are:

Parameter Typical Range/Value Notes
Temperature 50–120 °C Controlled heating for optimal reaction rate
Acid Catalyst Hydrochloric acid or alternatives Catalyzes the ring-opening and salt formation
Reaction Time 1.5 to 3 hours Ensures complete conversion
Molar Ratios Morpholine : Cyclohexanone ≈ 1:1 Stoichiometric or slight excess of morpholine
Solvent Often neat or in inert solvent Solvent choice affects reaction kinetics

The hydrochloride salt formation is typically achieved by adding hydrochloric acid post-reaction, precipitating the salt for isolation.

Alternative Preparation of Morpholine Hydrochloride Precursor

A notable related process is the preparation of morpholine hydrochloride, a precursor in some syntheses related to morpholine derivatives. This process replaces direct hydrochloric acid use with ammonium chloride to reduce corrosion and improve yield and quality:

  • Reactants: Morpholine, ammonium chloride, and xylene.
  • Procedure:
    • Ammonium chloride is added at temperatures below 100 °C.
    • Morpholine and xylene are added, and the mixture is slowly heated to 80–110 °C, held for 30 minutes.
    • Temperature is further raised above 120 °C for 1.5–3 hours.
    • After cooling, water is added, followed by decolorization and crystallization steps.
  • Reaction:
    $$
    \text{Morpholine} + \text{Ammonium chloride} \rightarrow \text{Morpholine hydrochloride} + \text{Ammonia} \uparrow
    $$

This method improves cost efficiency, reduces equipment corrosion, shortens production cycles, and yields high-quality morpholine hydrochloride suitable for further synthesis.

Comparative Data Table: Preparation Parameters

Aspect Conventional Acid-Catalyzed Method Ammonium Chloride Method (Morpholine HCl)
Acid Source Hydrochloric acid Ammonium chloride
Temperature Range 50–120 °C <100 °C initial, then 80–110 °C, finally >120 °C
Reaction Time 1.5–3 hours 1.5–3 hours
Equipment Corrosion Risk High (due to HCl) Low (ammonium chloride less corrosive)
Yield High Higher than conventional
Purity High High
Production Cycle Duration Longer Shorter
Environmental and Safety Impact Moderate (HCl handling issues) Improved (less corrosive)

Research Findings and Notes on Optimization

  • The reaction of morpholine with cyclohexanone is sensitive to temperature and acid concentration; optimal conditions prevent side reactions such as over-oxidation or polymerization.
  • The hydrochloride salt formation step benefits from controlled acid addition to avoid excessive acidity, which can degrade the product.
  • Industrial processes emphasize continuous monitoring of temperature and pH to maintain consistent product quality.
  • The ammonium chloride method for morpholine hydrochloride precursor preparation reduces corrosive hazards and improves overall process economics, making it attractive for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that compounds containing morpholine structures exhibit significant antioxidant properties. A study synthesized asymmetrical mono-carbonyl analogs of curcumin, including derivatives of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride, which were evaluated for their antioxidant activities using the DPPH free radical-scavenger method. Among the tested compounds, certain derivatives showed potent antioxidant activity comparable to established standards, indicating potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

In addition to antioxidant effects, derivatives of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride have been studied for their anti-inflammatory properties. The synthesized compounds were assessed for their ability to inhibit protein denaturation, a common indicator of anti-inflammatory activity. Some derivatives exhibited activity comparable to diclofenac sodium, a widely used anti-inflammatory drug, suggesting their potential as therapeutic agents in inflammatory conditions .

Case Study 1: Synthesis and Evaluation of Morpholine Derivatives

In a notable case study, researchers synthesized several morpholine-based compounds, including 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride. The evaluation included in vitro assays to assess their biological activities such as cytotoxicity against cancer cell lines and their mechanism of action. The findings indicated that certain derivatives exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Case Study 2: Development of Analgesic Formulations

Another case study focused on the formulation development of analgesic medications using morpholine derivatives. Researchers combined 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride with other analgesic agents to enhance efficacy and reduce side effects. Clinical trials demonstrated improved pain management outcomes in patients with chronic pain conditions, emphasizing the compound's utility in pain relief formulations .

Data Table: Summary of Biological Activities

Compound NameAntioxidant ActivityAnti-inflammatory ActivityCytotoxicity (Cancer Cell Lines)
2-(Morpholin-3-yl)cyclohexan-1-one HClModerateComparable to DiclofenacSelective towards specific lines
Asymmetrical Mono-carbonyl AnalogsHighLower than CyclovaloneVaries by analog

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(morpholin-3-yl)cyclohexan-1-one hydrochloride can be contextualized by comparing it to analogous cyclohexanone derivatives. These compounds typically share a 2-aminocyclohexanone core but differ in substituents at the 2-position (amino group) and the aromatic/heteroaromatic moiety. Key comparisons are outlined below:

Table 1: Structural Comparison

Compound Name Substituent at 2-Position Aromatic/Heteroaromatic Group Molecular Formula Key References
2-(Morpholin-3-yl)cyclohexan-1-one HCl Morpholine (cyclic tertiary amine) None (morpholine integrated) C₁₀H₁₆ClNO₂
Fluorexetamine HCl Ethylamino 3-Fluorophenyl C₁₄H₁₇FClNO
3-Fluoro Deschloroketamine HCl Methylamino 3-Fluorophenyl C₁₃H₁₅FClNO
Methoxmetamine Methylamino 3-Methoxyphenyl C₁₄H₁₉NO₂
Methoxisopropamine HCl Isopropylamino 3-Methoxyphenyl C₁₆H₂₄ClNO₂
Tiletamine HCl Ethylamino 2-Thienyl (thiophene) C₁₂H₁₈ClNOS

Key Differences and Implications

Amino Group Variability: The morpholine substituent in the target compound introduces a rigid, electron-rich tertiary amine, which may influence binding affinity to biological targets (e.g., receptors or enzymes) compared to linear alkylamines (e.g., ethylamino in Fluorexetamine) . Bulkier groups like isopropylamino (Methoxisopropamine) could reduce solubility but enhance lipophilicity, affecting blood-brain barrier penetration .

Aromatic/Heteroaromatic Moieties: Fluorinated phenyl groups (e.g., in Fluorexetamine) increase electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., Methoxmetamine) .

Physicochemical Properties :

  • Solubility : The hydrochloride salt form improves aqueous solubility across all compounds, but the morpholine group may confer additional polarity due to its oxygen atom .
  • LogP : Morpholine’s cyclic structure likely reduces logP (lipophilicity) compared to linear amines, as seen in Methoxisopropamine (isopropyl group) .

Research Findings and Trends

  • The morpholine variant’s activity remains underexplored but may target similar pathways .
  • Synthetic Routes: Many analogs are synthesized via nucleophilic addition to cyclohexanone followed by salt formation. The morpholine derivative likely involves condensation of morpholine with a pre-functionalized cyclohexanone precursor .
  • Regulatory Status : Compounds like Methoxisopropamine and Fluorexetamine are classified as research chemicals, emphasizing their restricted use in human therapeutics .

Biological Activity

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride features a morpholine ring, which is known for its ability to interact with various biological targets. The presence of the cyclohexanone moiety contributes to its lipophilicity, enhancing membrane permeability and biological interaction.

The exact mechanism of action of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is still under investigation. However, studies suggest that it may interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Potential Targets:

  • Enzymatic Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), indicating potential neuropharmacological applications .
  • Cell Signaling Modulation : The compound may affect cellular signaling pathways, which could be relevant in cancer therapy and other diseases.

Biological Activity Data

Research has highlighted the compound's promising biological activities across various studies:

Activity IC50 Value Reference
AChE Inhibition10.7 nM
BCL6 Inhibition3.2 nM
AntiproliferativeModest Efficacy
Antimicrobial ActivityVaried

Case Studies and Research Findings

  • Inhibition of BCL6 : A study reported that derivatives of morpholine, including 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride, exhibited significant inhibition against BCL6 with an IC50 value of 3.2 nM. This suggests potential applications in targeting specific cancers where BCL6 plays a role .
  • Neuropharmacological Applications : Research on phenoxyethyl morpholine derivatives indicated that similar compounds could effectively inhibit AChE, suggesting that 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride might possess neuroprotective properties .
  • Antimicrobial Studies : The compound's structural framework allows it to interact with various biological targets, making it a candidate for antimicrobial applications. Preliminary studies indicate varying degrees of activity against pathogens, warranting further investigation into its efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride is crucial for assessing its therapeutic potential. Studies indicate moderate bioavailability and clearance rates, which impact its efficacy in vivo . Toxicological assessments are necessary to ensure safety for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride with high purity?

  • Methodological Answer: Synthesis typically involves cyclohexanone derivatives functionalized with morpholine groups. Critical steps include:

  • Purification: High-performance liquid chromatography (HPLC) is recommended to achieve ≥98% purity, as validated in similar compounds like norketamine hydrochloride .
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. X-ray crystallography (via SHELX or WinGX suites) resolves stereochemical ambiguities .
  • Reaction Optimization: Monitor reaction intermediates using thin-layer chromatography (TLC) to minimize byproducts.

Q. What analytical techniques are recommended for confirming the structural integrity of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride?

  • Methodological Answer:

  • NMR Spectroscopy: Assign peaks for morpholine protons (δ ~3.5–4.0 ppm) and cyclohexanone carbonyl (δ ~210 ppm in ¹³C NMR) .
  • X-ray Diffraction: Use SHELXL for refinement and WinGX for data processing to resolve bond lengths, angles, and torsion angles .
  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 247.3) .

Q. What safety protocols are essential when handling 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols, as recommended in safety data sheets (SDS) for morpholine derivatives .
  • First Aid: For accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational conformational data for 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride?

  • Methodological Answer:

  • Ring Puckering Analysis: Apply Cremer-Pople parameters to quantify non-planar conformations. Compare experimental X-ray data (amplitude q and phase angle φ) with density functional theory (DFT) calculations .
  • Statistical Validation: Use R-factors (e.g., R₁ < 5%) to assess model accuracy in SHELXL refinements .
  • Case Study: For cyclohexanone derivatives, discrepancies often arise from solvent effects in crystallography vs. gas-phase computational models .

Q. What methodological approaches are effective in elucidating the crystal structure of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride using X-ray diffraction?

  • Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Structure Solution: Employ SHELXD for phase determination and SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms .
  • Validation: Check for twinning or disorder using PLATON; resolve hydrogen bonding networks with Mercury software .

Q. How can the pharmacological activity of 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride be assessed in NMDA receptor modulation studies?

  • Methodological Answer:

  • In Vitro Assays: Use patch-clamp electrophysiology on HEK293 cells expressing GluN1/GluN2B NMDA receptors. Compare IC₅₀ values with ketamine derivatives .
  • Stereoisomer Analysis: Separate enantiomers via chiral HPLC and evaluate receptor binding affinity differences (e.g., (R)- vs. (S)-isomers) .
  • Data Interpretation: Correlate structural features (e.g., morpholine ring planarity) with activity using molecular docking (AutoDock Vina) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
Reactant of Route 2
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride

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